![molecular formula C18H18N4O B7642036 6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)
6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, this compound has been shown to have potential therapeutic applications for a range of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one involves its selective inhibition of the enzyme this compound. This enzyme plays a key role in regulating the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in a range of physiological processes. By inhibiting this compound, this compound increases the levels of cAMP and cGMP in the brain, which can have therapeutic effects in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on cAMP and cGMP signaling, this compound has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate. It has also been shown to have effects on gene expression and synaptic plasticity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one in lab experiments is its selectivity for this compound, which allows for more precise manipulation of cAMP and cGMP signaling in the brain. However, one limitation of this compound is its relatively low potency compared to other this compound inhibitors, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of interest is its potential use in the study of synaptic plasticity and learning and memory processes in the brain. Finally, there is ongoing research into the development of more potent and selective this compound inhibitors, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis of 6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one involves several steps, including the reaction of 2-aminoacetophenone with 2-methylbenzimidazole to form the intermediate 2-(1-methylbenzimidazol-2-yl)acetophenone. This intermediate is then reacted with 2,3-dihydroxybenzaldehyde in the presence of a base and a solvent to form the final product.
Wissenschaftliche Forschungsanwendungen
6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one has been studied extensively for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have potential as a treatment for conditions such as schizophrenia, Huntington's disease, and Parkinson's disease. In addition, it has been studied for its potential use in the treatment of addiction and obesity.
Eigenschaften
IUPAC Name |
6-[1-(1-methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11(17-21-15-5-3-4-6-16(15)22(17)2)20-13-8-7-12-10-19-18(23)14(12)9-13/h3-9,11,20H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHSHYHHMNVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC3=CC4=C(CNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.